3-Amino-7-methoxychroman-4-one

Catalog No.
S12353067
CAS No.
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-7-methoxychroman-4-one

Product Name

3-Amino-7-methoxychroman-4-one

IUPAC Name

3-amino-7-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8H,5,11H2,1H3

InChI Key

DXYGNPFLHYNGEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CO2)N

3-Amino-7-methoxychroman-4-one is a chemical compound characterized by its unique structure, which includes an amino group at the 3-position and a methoxy group at the 7-position of the chroman-4-one framework. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3 with a molecular weight of 193.20 g/mol. The compound is recognized for its potential biological activities and serves as a valuable building block in medicinal chemistry.

  • Oxidation: The compound can be oxidized to produce corresponding quinones, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into chromanol derivatives, often employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and methoxy groups can undergo substitution reactions with various reagents, including halogens and alkylating agents, leading to diverse substituted derivatives.

Common Products Formed

  • From Oxidation: Quinones and other oxidized derivatives.
  • From Reduction: Chromanol derivatives.
  • From Substitution: Various substituted chromanones depending on the reagents used.

Research indicates that 3-Amino-7-methoxychroman-4-one exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's mechanism of action may involve interaction with specific molecular targets, including enzymes and receptors, which modulate their activity. This could lead to therapeutic effects by inhibiting enzymes involved in disease pathways .

The synthesis of 3-Amino-7-methoxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes:

  • Condensation Reaction: The condensation of 2-hydroxyacetophenone with an appropriate amine.
  • Cyclization and Methoxylation: Following condensation, cyclization occurs to form the chroman structure, which is then methoxylated to yield the final product.

In industrial settings, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity.

3-Amino-7-methoxychroman-4-one has diverse applications across multiple fields:

  • Chemistry: Used as a precursor for synthesizing more complex molecules.
  • Biology: Investigated for potential therapeutic effects against various diseases due to its biological activities.
  • Medicine: Explored for its possible use in treating conditions related to oxidative stress and inflammation.
  • Industry: Employed in developing new materials and chemical processes .

Studies on the interactions of 3-Amino-7-methoxychroman-4-one with biological targets have demonstrated its role in modulating oxidative stress and inflammatory responses. Its ability to scavenge reactive oxygen species suggests potential applications in pharmacological development aimed at diseases where oxidative stress plays a significant role .

Several compounds share structural similarities with 3-Amino-7-methoxychroman-4-one. Here are some notable comparisons:

Compound NameKey FeaturesUniqueness
Chroman-4-oneLacks amino and methoxy groupsCore structure without additional functionalities
7-Methoxychroman-4-oneSimilar but lacks the amino groupMethoxy group present but no amino functionality
3-Amino-4H-chromen-4-oneSimilar but lacks the methoxy groupPresence of amino group without methoxy substitution

Uniqueness: 3-Amino-7-methoxychroman-4-one is distinct due to the combination of both amino and methoxy groups, which contribute to its unique chemical reactivity and biological properties .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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